molecular formula C10H10N2O3S B1401744 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde CAS No. 1707365-37-4

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde

Cat. No. B1401744
M. Wt: 238.27 g/mol
InChI Key: YUNPKYVCCABCBE-UHFFFAOYSA-N
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Description

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is a chemical compound with the molecular formula C10H10N2O3S . It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine derivatives, such as 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde is based on the thiazolidine scaffold, which is a five-membered heterocycle system having the formula C3H7NS . This structure contains one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidine derivatives are intriguing due to their diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . They are used as vehicles in the synthesis of valuable organic combinations .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Compounds : New heterocyclic compounds using 4-nitro benzaldehyde (a related compound to 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde) were synthesized, leading to derivatives with potential applications in various chemical reactions and studies (Abood, Sha'aban, & Abd-Alhassan, 2016).

Chemical Properties and Reactions

  • Mobility of Hydrogen Atoms : Research on 2-iminothiazolidin-4-one derivatives, closely related to 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, showed changes in the mobility of hydrogen atoms, providing insights into the chemical behavior of these compounds (Chizhevskaya, Kharchenko, & Khovratovich, 1967).

Photochemical Studies

  • Photochemical Reaction Mechanisms : A study on 2-nitrobenzyl compounds, which include structures similar to 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, revealed their photochemical reaction mechanisms, crucial for understanding light-induced chemical processes (Gáplovský et al., 2005).

Catalysis and Green Chemistry

  • Microwave Irradiation in Synthesis : A study demonstrated the synthesis of thiazolidin-4-ones using microwave irradiation, suggesting a more efficient and environmentally friendly approach to producing these compounds (Kanagarajan, Thanusu, & Gopalakrishnan, 2009).

Biological and Medicinal Research

  • Antioxidant and Anticancer Properties : Compounds derived from thiazolidine, closely related to 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, have shown potential as antioxidants and for breast cancer treatment (2022).

Neuropharmacology

  • Impact on Sleep-Wakefulness Cycle : Research into 4-thiazolidinone derivatives, including 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, has explored their effects on the sleep-wakefulness cycle, particularly in models of epilepsy (Myronenko, Pinyazhko, & Lesyk, 2017).

Antimicrobial Activity

  • Antibacterial and Antifungal Activities : Various thiazolidin-4-one derivatives, related to 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, have been synthesized and evaluated for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2010).

  • Ultrasound-Assisted Synthesis : An efficient, ultrasound-assisted method for synthesizing thiazolidin-4-one derivatives, which could include 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, has been reported, showing promise for green chemistry applications (Kerru et al., 2020).

Antioxidant and Anti-Inflammatory Activity

  • Novel Derivatives with Health Applications : Research has been conducted on new thiazolidin-4-one derivatives, like 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, for their antioxidant and anti-inflammatory properties, highlighting their potential in treating various health conditions (Koppireddi et al., 2013).

Nanocatalysis

  • Nanocatalyst in Synthesis : Ni@zeolite-Y nanocatalyst has been utilized for synthesizing thiazolidin-4-one derivatives, potentially including 2-Nitro-4-(thiazolidin-3-yl)benzaldehyde, offering a novel approach in catalysis (Kalhor, Banibairami, & Mirshokraie, 2018).

Future Directions

Thiazolidine derivatives have shown significant potential in various therapeutic applications . Future research should focus on developing multifunctional drugs and improving their activity . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

2-nitro-4-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c13-6-8-1-2-9(5-10(8)12(14)15)11-3-4-16-7-11/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPKYVCCABCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265148
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(thiazolidin-3-yl)benzaldehyde

CAS RN

1707365-37-4
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-nitro-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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